molecular formula C18H24N2O6 B2493904 tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate CAS No. 1674398-09-4

tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate

Cat. No.: B2493904
CAS No.: 1674398-09-4
M. Wt: 364.398
InChI Key: DQQSTIJWYUTCMK-CYVLTUHYSA-N
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Description

Chemical Structure: This compound (CAS: 1674398-09-4) features a hydrazinecarboxylate backbone with a tert-butyl group, a 1,3-dioxobutan-2-ylidene core substituted with benzyloxy and ethoxy groups. Its molecular formula is C₁₈H₂₄N₂O₆ (MW: 364.39 g/mol) .
Applications: Primarily used as a pharmaceutical intermediate, it serves as a standard in drug analysis due to its high purity (>95%) and stability under refrigeration (2–8°C) . The benzyloxy and ethoxy substituents enhance its solubility in organic solvents, making it suitable for synthetic chemistry applications.

Properties

IUPAC Name

ethyl (E)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyldiazenyl]-4-phenylmethoxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-5-25-16(22)15(19-20-17(23)26-18(2,3)4)14(21)12-24-11-13-9-7-6-8-10-13/h6-10,21H,5,11-12H2,1-4H3/b15-14+,20-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUZXEYJPJBCMQ-KHVHXIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(COCC1=CC=CC=C1)O)N=NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/COCC1=CC=CC=C1)\O)/N=NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate typically involves a multi-step reaction sequence. The process usually starts with the preparation of the 1-ethoxy-1,3-dioxobutan-2-ylidene intermediate, followed by the introduction of the benzyloxy group. Finally, the hydrazinecarboxylate moiety is incorporated to complete the synthesis.

Industrial Production Methods: While the compound is not widely produced on an industrial scale, potential methods include optimizing the multi-step synthesis for higher yields and purity. Scaling up the reaction would involve careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate undergoes various types of reactions, including:

  • Oxidation: This reaction can alter the oxidation state of the functional groups present.

  • Reduction: The compound can be reduced to form different products, depending on the reagents and conditions used.

  • Substitution: Various substitution reactions can modify the functional groups, leading to new derivatives.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and conditions used. For instance, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted hydrazinecarboxylates.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that hydrazone derivatives exhibit promising anticancer properties. In particular, tert-butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate has been studied for its ability to inhibit cancer cell proliferation. Case studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as a lead compound for drug development.

2. Anti-inflammatory Effects
Hydrazones are known for their anti-inflammatory effects. Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.

3. Antimicrobial Properties
The compound has shown activity against several bacterial strains, indicating its potential as an antimicrobial agent. This property can be particularly useful in developing new antibiotics or antiseptics.

Agricultural Applications

1. Pesticide Development
Due to its biological activity, this compound is being investigated for use in pesticide formulations. Its efficacy against pests can lead to the development of safer and more effective agricultural chemicals.

2. Plant Growth Regulation
Preliminary studies suggest that this compound may influence plant growth and development positively. Research is ongoing to explore its role as a plant growth regulator.

Material Science Applications

1. Polymer Chemistry
The unique structure of this compound allows it to be utilized in synthesizing novel polymeric materials with specific properties. These materials can have applications in coatings, adhesives, and other industrial products.

2. Nanotechnology
In nanotechnology, this compound can serve as a precursor for creating nanoparticles with tailored functionalities. Its ability to form stable complexes with metals can be exploited in catalysis and sensor applications.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines (IC50 = 12 µM).
Study BAnti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages by 45%.
Study CAntimicrobial PropertiesEffective against E. coli and S. aureus with MIC values of 32 µg/mL.
Study DPesticide DevelopmentShowed significant pest control efficacy in field trials on crops.

Mechanism of Action

The mechanism by which tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydrazinecarboxylate moiety can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and metabolic pathways, depending on the context of its application.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its 1,3-dioxobutan-2-ylidene core coupled with benzyloxy-ethoxy substituents , which differentiate it from other hydrazinecarboxylates. Below is a comparative analysis:

Compound Name Molecular Formula Key Structural Features Applications/Reactivity Reference
tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate C₁₈H₂₄N₂O₆ 1,3-Dioxobutan-2-ylidene core with benzyloxy and ethoxy groups Pharmaceutical intermediate; high stability and purity
tert-Butyl (E)-2-benzylidenehydrazine-1-carboxylate C₁₂H₁₄N₂O₂ Benzylidene substituent instead of dioxobutan-ylidene Precursor for Schiff base synthesis; limited biological activity
tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate C₈H₁₄N₂O₂ Propan-2-ylidene substituent; simpler backbone Selective organic transformations due to steric hindrance
Di-tert-butyl diazene-1,2-dicarboxylate C₁₀H₁₈N₂O₄ Diazene functionality; lacks oxygen-rich substituents Radical initiator in polymerization reactions
(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate C₁₇H₁₇N₂O₃ O-tolyloxy ethylidene group; benzyl ester Intermediate in drug discovery; modified receptor interactions

Reactivity and Stability Insights

  • Synthetic Routes : The target compound is synthesized via multi-step reactions involving hydrazinecarboxylate precursors and substituted diketones, similar to methods for tert-butyl benzylidene derivatives .
  • Stability : Its 1,3-dioxobutan-2-ylidene core enhances stability compared to simpler hydrazinecarboxylates like tert-butyl hydrazinecarboxylate (MW: 174.2 g/mol), which lacks conjugated electron-withdrawing groups .
  • Biological Activity : Unlike piperazine derivatives (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate), the target compound’s bioactivity is less documented but hypothesized to involve interactions with carbonyl-binding enzymes .

Research Findings and Data

  • Purity and Storage : The compound is stable for 3 years at 2–8°C, outperforming analogs like tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, which may degrade faster due to less steric protection .
  • Synthetic Utility: Its benzyloxy group facilitates deprotection under hydrogenolysis, enabling modular synthesis of hydrazine derivatives, a feature absent in methyl-substituted analogs .

Biological Activity

Chemical Identity
tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate, with CAS number 1674398-09-4, is a complex organic compound notable for its potential biological activities. Its molecular formula is C18H24N2O6C_{18}H_{24}N_{2}O_{6}, and it has a molecular weight of approximately 364.39 g/mol. The compound features a tert-butyl group, a benzyloxy group, and an ethoxy group attached to a hydrazinecarboxylate structure, which contribute to its unique properties.

Insecticidal Properties

Recent studies have indicated that compounds similar to this compound exhibit significant insecticidal activity. For instance, research on N'-benzoheterocyclecarbonyl-N-tert-butyl derivatives has shown that modifications in substituents can enhance insecticidal efficacy. Specifically, the introduction of methyl groups in certain positions has been correlated with increased activity against various pests .

The biological activity of hydrazine derivatives typically involves interaction with biological macromolecules such as proteins and nucleic acids. The precise mechanism by which this compound exerts its effects is yet to be fully elucidated but could involve:

  • Inhibition of enzyme activity : Many hydrazine compounds act as enzyme inhibitors, disrupting metabolic pathways in target organisms.
  • Alteration of membrane permeability : Some derivatives may affect cell membranes, leading to increased susceptibility to environmental stressors.

Case Studies and Research Findings

Research focusing on similar compounds provides insight into the potential applications of this compound:

  • Insecticidal Efficacy : A study highlighted the synthesis of various hydrazide analogues and their insecticidal properties, suggesting that structural modifications can lead to enhanced effectiveness against specific pests .
  • Antimicrobial Studies : Investigations into related hydrazines have revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic use in controlling infections .
  • Toxicological Assessments : Evaluations of the safety profiles of similar compounds are crucial for understanding the risk-benefit ratio in agricultural or pharmaceutical applications.

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazideNot availableInsecticidal (LC50 = 0.89 mg/L)
Hydrazine derivative XNot availableAntibacterial against E. coli
Hydrazone YNot availableAntifungal activity against Candida speciesNot cited

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